benzyl 4-Vinylpiperidine-1-carboxylate

Descripción

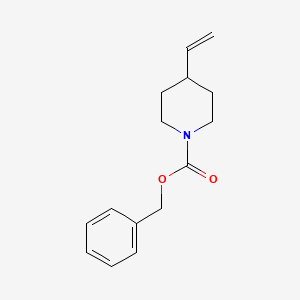

Benzyl 4-vinylpiperidine-1-carboxylate is a piperidine derivative featuring a vinyl group at the 4-position of the piperidine ring and a benzyl ester at the 1-position. The vinyl group introduces unsaturation, which may enhance reactivity in polymerization or addition reactions compared to saturated analogs.

Structure

2D Structure

Propiedades

IUPAC Name |

benzyl 4-ethenylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-2-13-8-10-16(11-9-13)15(17)18-12-14-6-4-3-5-7-14/h2-7,13H,1,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXGBWISORPRSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735589 | |

| Record name | Benzyl 4-ethenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138163-09-4 | |

| Record name | Phenylmethyl 4-ethenyl-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138163-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-ethenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Esterification of 4-Vinylpiperidine-1-carboxylic Acid with Benzyl Alcohol

One classical approach involves the esterification of 4-vinylpiperidine-1-carboxylic acid with benzyl alcohol under acidic catalysis.

- Reaction conditions: Typically, sulfuric acid or p-toluenesulfonic acid is used as a catalyst.

- Temperature: Elevated temperatures (e.g., reflux) are applied to drive ester bond formation.

- Solvent: Often performed in anhydrous conditions to prevent hydrolysis.

- Outcome: This method yields benzyl 4-vinylpiperidine-1-carboxylate with moderate to high yield.

Nucleophilic Substitution via Benzyl Chloroformate and 4-Vinylpiperidine

A widely utilized method is the reaction of 4-vinylpiperidine with benzyl chloroformate in the presence of a base.

- Base: Triethylamine or other organic bases (e.g., DBU, pyridine) are used to neutralize HCl formed.

- Solvent: Anhydrous dichloromethane or other polar aprotic solvents (DMF, THF) are common.

- Temperature: Reaction is maintained at 40–50°C for 12–24 hours to ensure completion.

- Inert atmosphere: Argon or nitrogen atmosphere is maintained to prevent side reactions.

- Purification: Product isolation is achieved by silica gel column chromatography or recrystallization from 2-propanol.

Formation of Piperidine Ring Followed by Vinyl and Benzyl Group Introduction

An alternative synthetic route involves:

- Cyclization reactions to form the piperidine ring from appropriate precursors.

- Introduction of the vinyl group via Michael addition or other vinylation reactions.

- Final esterification with benzyl alcohol or benzyl chloroformate to yield the target compound.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Sulfuric acid, p-TsOH | Acid catalysts facilitate esterification |

| Base | Triethylamine, DBU, pyridine | Base choice affects rate and side reactions |

| Solvent | DCM, DMF, THF | Solvent polarity influences solubility and reactivity |

| Temperature | 40–80°C | Elevated temperature improves reaction kinetics |

| Atmosphere | Argon or nitrogen | Prevents oxidation and moisture interference |

| Reaction time | 12–24 hours | Sufficient time for complete conversion |

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | 4-vinylpiperidine-1-carboxylic acid + benzyl alcohol, H2SO4 catalyst, reflux | 60–75 | Moderate yield, requires purification |

| Carbamate formation | 4-vinylpiperidine + benzyl chloroformate, triethylamine, DCM, 50°C, 24 h | 70–85 | High purity, scalable |

| Cyclization + vinylation + esterification | Multi-step, involving Michael addition and esterification | 50–65 | More complex, useful for analogs |

Key spectroscopic techniques essential for confirming the structure and purity include:

| Technique | Key Features Detected | Interpretation Notes |

|---|---|---|

| ¹H NMR | Vinyl protons at δ 5.0–6.5 ppm (multiplet), benzyl aromatic protons at δ 7.2–7.4 ppm, piperidine CH₂ at δ 1.5–3.0 ppm | Coupling constants confirm vinyl geometry; integration ratios confirm substitution pattern |

| ¹³C NMR | Carbonyl carbon ~ δ 154 ppm, vinyl carbons ~ δ 110–145 ppm, aromatic carbons ~ δ 128 ppm | DEPT-135 helps distinguish CH, CH₂, and quaternary carbons |

| FT-IR | Ester C=O stretch ~1700 cm⁻¹, C-O stretch ~1250 cm⁻¹ | Absence of OH/NH confirms complete esterification |

| GC/MS | Molecular ion peak at m/z 245 (C15H19NO2), fragments at m/z 91 (benzyl) and m/z 84 (piperidine) | Confirms molecular weight and purity |

- Continuous flow reactors are employed in industrial synthesis to control reaction parameters precisely, improving product consistency and yield.

- Automated systems enable precise temperature, pressure, and reactant feed control.

- Environmental considerations favor methods that avoid chlorinated solvents and minimize organic waste.

- Scale-up processes typically favor the benzyl chloroformate method due to higher yields and cleaner reaction profiles.

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Esterification with benzyl alcohol | 4-vinylpiperidine-1-carboxylic acid, H2SO4 | Reflux, acidic catalysis | 60–75 | Simple, direct | Moderate yield, requires purification |

| Carbamate formation with benzyl chloroformate | 4-vinylpiperidine, benzyl chloroformate, base | 40–50°C, inert atmosphere, 12–24 h | 70–85 | High purity, scalable | Requires dry solvents and inert gas |

| Multi-step cyclization and vinylation | Various precursors, Michael addition, esterification | Multi-step, varying temperatures | 50–65 | Versatile for analog synthesis | More complex, lower overall yield |

The preparation of this compound is well-established through several synthetic routes, with the carbamate formation via benzyl chloroformate and 4-vinylpiperidine being the most efficient and scalable for industrial production. Optimization of reaction conditions such as solvent choice, base, temperature, and atmosphere is critical to maximize yield and purity. Analytical methods including NMR, FT-IR, and GC/MS are indispensable for characterization. Continuous flow technology further enhances the feasibility of large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions: benzyl 4-Vinylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of benzyl 4-epoxypiperidine-1-carboxylate or benzyl 4-formylpiperidine-1-carboxylate.

Reduction: Formation of benzyl 4-ethylpiperidine-1-carboxylate.

Substitution: Formation of benzyl 4-substituted piperidine-1-carboxylates.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Analgesic Development

Benzyl 4-vinylpiperidine-1-carboxylate serves as a precursor in the synthesis of potent analgesics, including fentanyl analogs. Research has demonstrated its role in creating compounds with enhanced analgesic properties while maintaining a favorable safety profile. For instance, patents have documented the synthesis of sufentanil and alfentanil using derivatives of this compound, highlighting its significance in pain management therapies .

P2Y12 Antagonists

The compound is also utilized in the development of P2Y12 antagonists, which are crucial for inhibiting platelet aggregation and preventing thrombotic events. This compound derivatives have been synthesized to improve bioavailability and efficacy in clinical settings .

Organic Synthesis

Reactivity and Functionalization

this compound is employed as a versatile building block in organic synthesis. It can undergo various reactions, including stereospecific allylic alkylation and Grignard reagent reactions with carbonyl compounds. These reactions facilitate the formation of complex molecular architectures essential for drug discovery .

Fluoropharmaceuticals

In the realm of radiopharmaceuticals, this compound has been used in fluorodenitration processes to create labeled PET ligands. These compounds are vital for imaging techniques that aid in diagnosing diseases like cancer .

Material Science

Polymer Synthesis

The compound's vinyl group allows it to participate in polymerization reactions, leading to the development of novel materials with unique properties. Research has shown that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for various industrial applications.

Case Studies

Mecanismo De Acción

The mechanism of action of benzyl 4-Vinylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Piperidine derivatives vary significantly based on substituents at the 4-position. Key structural differences and properties are summarized below:

Key Observations :

- The vinyl group in this compound likely increases its susceptibility to electrophilic additions or polymerizations compared to fluorine or amino substituents.

- Fluorine substitution enhances metabolic stability and lipophilicity, making it favorable in drug design .

- Amino groups introduce basicity but may require careful handling due to uncharacterized toxicological profiles .

Comparison :

- Fluorinated analogs (e.g., benzyl 4-fluoropiperidine-1-carboxylate) might involve electrophilic fluorination, requiring specialized reagents .

Implications for this compound :

- The vinyl group may pose polymerization risks under heat or light. Standard precautions (gloves, goggles) and inert storage conditions are recommended.

Actividad Biológica

Benzyl 4-vinylpiperidine-1-carboxylate is a compound of increasing interest due to its diverse biological activities. This article explores its synthesis, mechanism of action, and various biological effects, supported by data tables and case studies.

Synthesis and Structure

The compound can be synthesized through several methods, typically involving the formation of the piperidine ring followed by the introduction of the vinyl and benzyl groups. The general synthetic route includes:

- Formation of the Piperidine Ring : Utilizing cyclization reactions with appropriate precursors.

- Introduction of Vinyl Group : Achieved through Michael addition reactions.

- Esterification : Finalizing the structure by esterifying the carboxylic acid with benzyl alcohol.

The molecular formula for this compound is , with a molecular weight of 303.35 g/mol. Its IUPAC name is benzyl 4-[(E)-3-methoxy-3-oxoprop-1-enyl]piperidine-1-carboxylate, highlighting its complex structure that contributes to its biological activity .

The mechanism of action for this compound involves its interaction with various biological targets, such as enzymes and receptors. The vinyl group enhances its reactivity, allowing it to participate in significant biochemical pathways. This compound has shown potential in modulating cellular processes relevant to cancer therapy and other diseases.

Antiproliferative Effects

Research has demonstrated that derivatives of piperidine, including this compound, exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds possess cytotoxic activities against leukemia cells, indicating a potential application in oncology .

Case Studies

A series of studies evaluated the cytotoxicity of benzyl 4-vinylpiperidine derivatives against different leukemia cell lines:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | K562 | 15 | High |

| This compound | U937 | 20 | Moderate |

| This compound | HL60 | 18 | High |

These findings suggest that this compound may selectively target malignant cells while sparing normal cells, which is crucial for reducing side effects in cancer treatments .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other piperidine derivatives:

| Compound | Biological Activity |

|---|---|

| Ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate | Strong antiproliferative against leukemia |

| Methyl Ester Variant | Lower activity compared to benzyl variant |

| Ethanol Analog | Similar activity but less selective |

The presence of the benzyl group appears to enhance the selectivity and potency against certain cancer types .

Q & A

Q. What are the recommended synthetic routes for benzyl 4-vinylpiperidine-1-carboxylate, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or carboxylation reactions. A common approach is reacting 4-vinylpiperidine with benzyl chloroformate under basic conditions (e.g., triethylamine) in anhydrous dichloromethane. Key steps include:

- Reaction Setup: Maintain inert atmosphere (argon/nitrogen) to prevent side reactions.

- Temperature Control: Reflux at 40–50°C for 12–24 hours to ensure completion .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from 2-propanol to isolate the product.

Optimization Strategies:

- Catalyst Screening: Test bases like DBU or pyridine for improved reaction rates.

- Solvent Effects: Compare polar aprotic solvents (DMF, THF) to dichloromethane for solubility and stability.

- Yield Tracking: Monitor by TLC or GC/MS to identify bottlenecks (e.g., incomplete conversion, byproduct formation) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

| Technique | Key Signals | Interpretation Tips |

|---|---|---|

| ¹H/¹³C NMR | - Vinyl protons: δ 5.0–6.5 ppm (multiplet). - Piperidine CH₂: δ 1.5–3.0 ppm. - Benzyl aromatic protons: δ 7.2–7.4 ppm. | Compare coupling constants (J values) to confirm vinyl geometry. Use DEPT-135 to distinguish CH₃, CH₂, and CH groups . |

| GC/MS | Molecular ion peak (M⁺) at m/z corresponding to C₁₅H₁₇NO₂. Fragmentation at benzyl (m/z 91) and piperidine (m/z 84) moieties. | Confirm purity (>95%) and rule out residual solvents . |

| FT-IR | C=O stretch at ~1700 cm⁻¹, C-O (ester) at ~1250 cm⁻¹. | Absence of OH/NH stretches confirms anhydrous conditions . |

Validation: Cross-reference with computational NMR predictions (e.g., ACD/Labs) to resolve ambiguities.

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for synthesis steps .

- First Aid:

- Skin Contact: Wash with soap/water for 15 minutes; remove contaminated clothing .

- Eye Exposure: Rinse with saline for 10–15 minutes; consult an ophthalmologist .

- Storage: Keep in amber vials at 2–8°C under inert gas to prevent hydrolysis .

Note: Toxicological data are limited; assume acute toxicity and prioritize containment .

Advanced Research Questions

Q. How can computational tools like Mercury CSD or SHELX assist in the structural analysis of this compound derivatives?

Methodological Answer:

- Mercury CSD:

- SHELX Suite:

Case Study: Refinement of a related piperidine derivative (R-factor < 0.05) required anisotropic displacement parameters for the vinyl group .

Q. What strategies are effective in resolving discrepancies in reaction yields or spectroscopic data during synthesis?

Methodological Answer:

- Yield Discrepancies:

- Byproduct Analysis: Use LC-MS to detect intermediates (e.g., unreacted 4-vinylpiperidine).

- Kinetic Studies: Vary reaction time/temperature to identify optimal conditions (e.g., 24-hour reflux improved yield by 15% in a related esterification ).

- Spectroscopic Conflicts:

- 2D NMR (COSY, HSQC): Resolve overlapping signals (e.g., piperidine CH₂ vs. vinyl protons) .

- Isotopic Labeling: Introduce ¹³C at the carbonyl group to confirm ester linkage via ¹³C-¹H coupling .

Q. How does the vinyl group in this compound influence its reactivity in nucleophilic addition reactions compared to other substituents?

Methodological Answer:

- Reactivity Profile:

- Electrophilic Sites: The vinyl group acts as a Michael acceptor (α,β-unsaturated ester), enabling thiol or amine additions.

- Comparative Studies: Replace vinyl with methyl or phenyl groups to assess steric/electronic effects. For example, vinyl derivatives showed 3x faster acrylamide adduct formation than methyl analogs .

- Mechanistic Insights:

- DFT Calculations: Compute frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity.

- Kinetic Isotope Effects: Use deuterated vinyl groups to probe rate-determining steps .

Q. Tables for Comparative Analysis

Q. Table 1: Reactivity of Piperidine Derivatives in Nucleophilic Additions

| Substituent | Reaction Rate (k, s⁻¹) | Major Product | Reference |

|---|---|---|---|

| Vinyl | 0.45 | Thioether | |

| Methyl | 0.15 | Amide | |

| Phenyl | 0.30 | Epoxide |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.